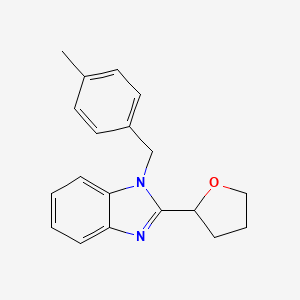![molecular formula C30H27N3OS B11049766 4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)
4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound known for its unique spiro structure, which integrates multiple rings into a single molecule. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and pyrroloquinoline precursors, followed by their condensation under controlled conditions to form the spiro compound. Key steps include:
Formation of Pyrimidine Ring: This can be achieved through the cyclization of appropriate diketones with urea or thiourea.
Synthesis of Pyrroloquinoline: This involves the reaction of aniline derivatives with suitable aldehydes and ketones.
Spiro Formation: The final step involves the condensation of the pyrimidine and pyrroloquinoline intermediates in the presence of a catalyst, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the spiro center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its unique structure allows it to target specific enzymes and receptors, making it a promising candidate for targeted therapies.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Similar in structure but lacks the spiro configuration.
1,6-Diphenyl-2-thioxo-2,3-dihydro-1H-pyrimidine: Shares the thioxo and pyrimidine moieties but does not have the spiro linkage.
Spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one: Similar spiro structure but different substituents.
Uniqueness
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its combination of multiple functional groups and the spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C30H27N3OS |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
6,9,11,11-tetramethyl-3',4'-diphenyl-2'-sulfanylidenespiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,6'-1H-pyrimidine]-2-one |
InChI |
InChI=1S/C30H27N3OS/c1-19-15-23-20(2)17-29(3,4)33-26(23)24(16-19)30(27(33)34)18-25(21-11-7-5-8-12-21)32(28(35)31-30)22-13-9-6-10-14-22/h5-18H,1-4H3,(H,31,35) |
Clave InChI |
XPBNWCJXTLCFBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=C1)C4(C=C(N(C(=S)N4)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N3C(C=C2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049687.png)
![6-(4-Chloro-2-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049693.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11049699.png)
![2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11049700.png)
![4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11049715.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)benzoic acid](/img/structure/B11049720.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)
![Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11049736.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
